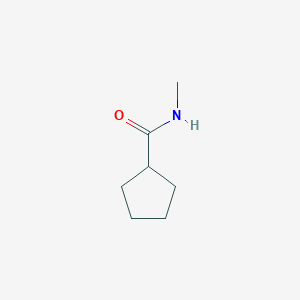
N-methylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methylcyclopentanecarboxamide” is a compound with the molecular formula C7H13NO . It is a derivative of cyclopentanecarboxamide, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a methyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H14N2O/c1-9-7(10)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10) . This indicates that the compound has a cyclopentane ring with a carboxamide group attached, and the nitrogen atom in the carboxamide group is further substituted with a methyl group .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties :
- N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD), a compound related to N-methylcyclopentanecarboxamide, has shown anticonvulsant activity in rodent models of human epilepsy. Studies have focused on understanding its effectiveness in preventing seizures and its potential neurotoxicity (Isoherranen et al., 2002).
Medicinal Psychoactive Applications :
- While not directly involving this compound, research into medicinal psychedelics (such as psilocybin and MDMA) indicates a broader interest in the potential psychiatric applications of structurally similar compounds. This area of research explores novel therapies for psychiatric disorders, highlighting the importance of exploring the properties of various psychoactive substances (Perkins et al., 2021).
Pharmacological Development :
- Studies on the bioisosteric replacement of the N-methyl amide group in benzoxazinones have led to the discovery of fused tricyclic benzoxazines. These compounds, which are structurally related to this compound, show potent 5-HT(1A/B/D) receptor antagonist activity. This research is vital for developing new antidepressants or anxiolytics with reduced side effects (Bromidge et al., 2010).
Antitumor Agent Research :
- N-methylformamide (NMF), a compound related to this compound, has been studied as an investigational antitumor agent. Its toxicity and therapeutic benefits in cancer treatment, particularly lung cancer, have been explored, providing insights into the potential use of related compounds in oncology (Cody et al., 1992).
Chemical Synthesis and Catalysis :
- In chemical synthesis, this compound has been used as a catalyst in reactions. For example, dodecacarbonyltriruthenium catalyzes the addition of N-substituted formamides to olefins, showcasing the versatility of N-methyl compounds in organic synthesis (Tsuji et al., 1987).
Psychedelic-Assisted Psychotherapy :
- Although not directly about this compound, research in psychedelic-assisted psychotherapy with drugs like MDMA and psilocybin provides a framework for understanding the therapeutic potential of psychoactive substances. This research could guide future studies on similar compounds (Reiff et al., 2020).
Drug Transport Mechanisms :
- N-methylformamide influences the intracellular transport of doxorubicin, a chemotherapy drug. This research highlights the potential role of N-methyl compounds in modulating drug delivery and efficacy, which could be critical for cancer treatment (Calcabrini et al., 1997).
Safety and Hazards
The safety data sheet for a similar compound, N-Methylmaleimide, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It’s important to note that these hazards may not directly apply to “N-methylcyclopentanecarboxamide”, but they do highlight the potential risks associated with similar compounds.
Eigenschaften
IUPAC Name |
N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-7(9)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSQQUADJWJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
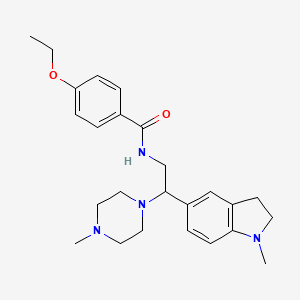
![(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2613331.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)
![1-[Chloro(phenyl)methyl]-2-fluorobenzene](/img/structure/B2613334.png)
![3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2613335.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2613336.png)

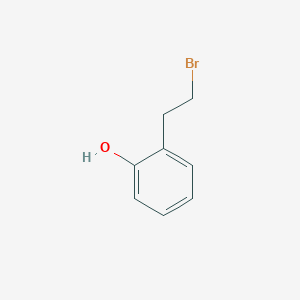
![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2613342.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)
![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)
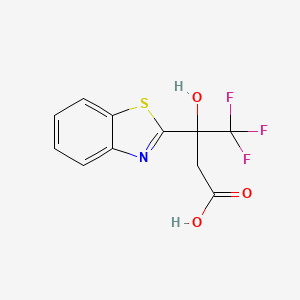
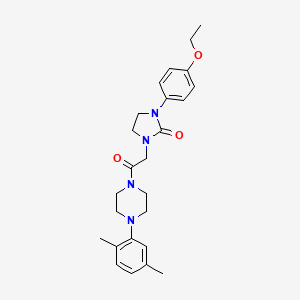
![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)
